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Compound of Interest

Compound Name: GADOLINIUM SULFIDE

Cat. No.: B1143543

A comparative structural analysis of gadolinium sulfide and other lanthanide sulfides reveals
trends and variations in their crystal structures, primarily influenced by the lanthanide
contraction and the specific stoichiometry of the compound. This guide provides a detailed
comparison based on experimental data, outlines the methodologies for structural
characterization, and visualizes key structural relationships.

Comparative Structural Data

The crystal structures of lanthanide sulfides (LnS) vary significantly with their stoichiometry.
The most common forms are monosulfides (LnS), sesquisulfides (Ln2Ss), and polysulfides. The
following tables summarize the structural data for gadolinium sulfide and other representative
lanthanide sulfides.

Lanthanide Monosulfides (LnS)

Lanthanide monosulfides, including GdS, typically crystallize in the cubic rock-salt (NaCl)
structure. This structure is characterized by a face-centered cubic (FCC) lattice.[1][2] The
lattice parameter generally decreases across the lanthanide series due to the lanthanide
contraction.
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Lattice Parameter

Compound Crystal System Space Group .
(@) in A

Lanthanum Sulfide )

Cubic Fm-3m 5.857[3][4]
(LaS)
Neodymium Sulfide i

Cubic Fm-3m 5.69[3][4]
(NdS)
Samarium Sulfide ]

Cubic Fm-3m 5.970[5]
(SmS)
Gadolinium Sulfide )

Cubic Fm-3m 5.562[5]

(GdS)

Lanthanide Sesquisulfides (Ln2Ss and LnzSa)

The sesquisulfides are more complex and can exist in several polymorphic forms. For instance,
La=Ss is known to exist in a, 3, and y forms.[6] The y-form, which is isostructural with ThsPa, is
common for many lanthanide sesquisulfides.

Lattice
Crystal
Compound Formula Type Space Group Parameter (a)
System ]
in A
Lanthanum ]
_ Ln2Ss Cubic [-43d 8.706][6]
Sulfide (y-LazSs)
Lanthanum i
] LnsSa Cubic 1-43d 8.73[5]
Sulfide
Samarium )
_ Lns3Sa4 Cubic [-43d 8.556([5]
Sulfide
Gadolinium _
_ Ln3Sa Cubic 1-43d 8.378[5]
Sulfide

Lanthanide Polysulfides (LhSx where x > 1.5)
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Several lanthanide polysulfides with a stoichiometry around LnS1.s have been synthesized.
These compounds often adopt a tetragonal crystal structure.[7]

Lattice Parameters

Compound Crystal System Space Group A)
Lanthanum
i Tetragonal P42/n a=9.111,¢c=16.336
Polysulfide (LaS1.9)
Cerium Polysulfide
Tetragonal P42/n a=9.015,c=16.168
(CeS1.9)
Praseodymium
] Tetragonal P42/n a=28.947, c = 16.054
Polysulfide (PrSai.o)
Neodymium
i Tetragonal P42/n a=8.901, c = 16.022
Polysulfide (NdS1.9)
Gadolinium
Tetragonal P42/n a=8.714,c=15.791

Polysulfide (GdS1.9)

Visualization of Structural Trends

The following diagram illustrates the trend of decreasing lattice parameters for lanthanide
monosulfides (LnS) as the atomic number increases, a direct consequence of the lanthanide
contraction.
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Explanation

The decrease in the lattice parameter 'a’ from LaS to GdS
is due to the lanthanide contraction, where the ionic
radius decreases across the lanthanide series.

Trend in Lattice Parameters of Lanthanide Monosulfides (LnS)

LasS Decreasing Radius
a=5.857A

Gds
a=5.562A

Decreasing Radius

Click to download full resolution via product page

Caption: Trend of lattice parameters in lanthanide monosulfides.

Experimental Protocols

The structural analysis of gadolinium sulfide and other lanthanide sulfides is predominantly
carried out using X-ray diffraction (XRD). This non-destructive technique provides detailed
information about the crystallographic structure, lattice parameters, and phase purity of
materials.

Powder X-ray Diffraction (XRD) for Crystal Structure
Determination

Objective: To identify the crystal structure and determine the lattice parameters of a
synthesized lanthanide sulfide powder sample.

Methodology:

e Sample Preparation: A small amount of the finely ground lanthanide sulfide powder is
uniformly spread onto a sample holder. The surface is flattened to ensure that a
representative number of crystallites are exposed to the X-ray beam.
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e Instrument Setup: A powder diffractometer is used, typically with a Cu Ka radiation source (A
= 1.5406 A). The instrument is calibrated using a standard reference material (e.g., silicon).

» Data Collection: The sample is irradiated with the X-ray beam at various angles (26), and the
intensity of the diffracted X-rays is recorded by a detector. A typical scan range for these
materials is 20-80° in 28, with a step size of 0.02°.

o Data Analysis:

o Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 20) is
compared with standard diffraction patterns from databases like the Joint Committee on
Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data
(ICDD).[5][8] A match in peak positions and relative intensities confirms the crystal
structure and phase of the material.

o Lattice Parameter Calculation: Once the crystal structure is identified, the precise lattice
parameters are calculated from the positions of the diffraction peaks using Bragg's Law
(nA = 2d sinB). For a cubic system like GdS, the lattice parameter 'a’ can be calculated

from the d-spacing of the (hkl) planes.

o Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be
performed. This method involves fitting a calculated diffraction pattern to the experimental
data, allowing for the refinement of various structural parameters, including lattice
parameters, atomic positions, and site occupancies.

The synthesis of lanthanide sulfides often involves high-temperature reactions between
lanthanide oxides or chlorides with sulfur or hydrogen sulfide.[9] The purity and stoichiometry of
the resulting compounds are crucial for accurate structural analysis and are confirmed using
techniques like Energy-Dispersive X-ray Spectroscopy (EDX) in conjunction with XRD.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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